molecular formula C12H13NO4 B2487907 4-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid CAS No. 706766-41-8

4-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid

Cat. No.: B2487907
CAS No.: 706766-41-8
M. Wt: 235.239
InChI Key: FOHSSDUZVMIPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid is an organic compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . It is a biochemical used primarily in proteomics research . The compound features a benzoic acid moiety linked to a tetrahydrofuran ring via an amide bond, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid typically involves the reaction of tetrahydrofuran-2-carbonyl chloride with 4-aminobenzoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at around 0-5°C initially and then allowing it to reach room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis method, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Carboxylate derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Mechanism of Action

The mechanism of action of 4-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid is not extensively documented. given its structure, it is likely to interact with proteins and enzymes, potentially inhibiting or modifying their activity. The tetrahydrofuran ring may facilitate binding to specific molecular targets, influencing various biochemical pathways .

Properties

IUPAC Name

4-(oxolane-2-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11(10-2-1-7-17-10)13-9-5-3-8(4-6-9)12(15)16/h3-6,10H,1-2,7H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHSSDUZVMIPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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